molecular formula C21H19N3O4 B2750160 Methyl 4-((5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 851095-84-6

Methyl 4-((5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No. B2750160
CAS RN: 851095-84-6
M. Wt: 377.4
InChI Key: XRWZIHDXDNPLQW-UHFFFAOYSA-N
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Description

Methyl 4-((5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a remarkably versatile chemical compound. It serves as a vital intermediate in the synthesis of a multitude of drugs, including those directed at diseases such as cancer, autoimmune disorders, and inflammation . Its functionality within the biomedical industry can scarcely be overstated .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 365.47 . Its boiling point is predicted to be 433.9±45.0°C, and it has a melting point of 211-212°C . The density of the compound is 1.107±0.1 g/cm3 .

Safety and Hazards

The compound is labeled with the signal word “Warning” according to its safety data . The hazard statements associated with it are H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-[[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-27-20(26)15-9-7-14(8-10-15)18(25)22-21-24-23-19(28-21)17-11-6-13-4-2-3-5-16(13)12-17/h6-12H,2-5H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWZIHDXDNPLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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